molecular formula C15H26O B1672058 Farnesol CAS No. 4602-84-0

Farnesol

Cat. No.: B1672058
CAS No.: 4602-84-0
M. Wt: 222.37 g/mol
InChI Key: CRDAMVZIKSXKFV-YFVJMOTDSA-N
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Description

Farnesol is a natural, acyclic 15-carbon sesquiterpene alcohol (C15H26O) present in various essential oils . It serves as a key intermediate in the mevalonate pathway, leading to the biosynthesis of sterols and other isoprenoids . This compound is a versatile molecule of significant interest in multiple research fields. In oncology research, this compound is investigated for its potent anti-proliferative and pro-apoptotic effects against a broad range of carcinoma cell types, including pancreatic, lung, and leukemic cells . Its growth-inhibitory mechanisms include inducing G0/G1 cell cycle arrest, upregulating cyclin-dependent kinase inhibitors p21Cip1 and p27Kip1, and activating caspases . Studies also indicate it can inhibit tumorigenesis in animal models, suggesting a role as a chemopreventative agent . This compound also functions as a quorum-sensing molecule in the dimorphic fungus Candida albicans , where it inhibits the transition from yeast to hyphal growth, providing a valuable tool for studying microbial pathogenesis and biofilm formation . Furthermore, research has revealed its role as an endogenous inhibitor of N-type voltage-gated Ca2+ channels, positioning it as a potential ubiquitous player in Ca2+ homeostasis across eukaryotes . Recent in vivo studies highlight its therapeutic potential in other areas, demonstrating cardioprotective effects against drug-induced toxicity via its antioxidant, anti-inflammatory, and anti-apoptotic properties , as well as showing antihypertensive and vasodilatory activity . This product is supplied for research applications only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trien-1-ol
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InChI

InChI=1S/C15H26O/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-16/h7,9,11,16H,5-6,8,10,12H2,1-4H3/b14-9+,15-11+
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InChI Key

CRDAMVZIKSXKFV-YFVJMOTDSA-N
Source PubChem
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Canonical SMILES

CC(=CCCC(=CCCC(=CCO)C)C)C
Source PubChem
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Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/CO)/C)/C)C
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Molecular Formula

C15H26O
Record name FARNESOL
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DSSTOX Substance ID

DTXSID2040789
Record name trans,trans-Farnesol
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Molecular Weight

222.37 g/mol
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Physical Description

Farnesol is a colorless liquid with a delicate floral odor. (NTP, 1992), Colorless liquid with a delicate floral odor; [Hawley], Solid, Slightly yellow to colourless liquid; mild, oily, floral aroma
Record name FARNESOL
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Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Boiling Point

230 to 235 °F at 760 mmHg (NTP, 1992), 110-113 °C, BP: 145-146 °C at 3 mm Hg, 283.00 to 284.00 °C. @ 760.00 mm Hg
Record name FARNESOL
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Solubility

Soluble in three volumes of 70% alcohol, SOL IN ALCOHOL: 1:3 IN 70% ALCOHOL, Solubility in alcohol: 1 mL in 1 mL 95% ethanol, Insoluble in water, Insoluble in water; soluble in oils, soluble (in ethanol)
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Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Density

0.8846 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.8871 at 20 °C/4 °C, Sp gr: 0.884-0.891, 0.884-0.889
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Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Vapor Pressure

0.0000394 [mmHg]
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Color/Form

Colorless liquid, Slightly yellow liquid

CAS No.

4602-84-0, 106-28-5
Record name FARNESOL
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Record name 2,6,10-Dodecatrien-1-ol, 3,7,11-trimethyl-, (2E,6E)-
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Record name (2E,6E)-3,7,11-trimethyldodeca-2,6,10-trien-1-ol
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Melting Point

< 25 °C
Record name Farnesol
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Preparation Methods

Chemical Reactions Analysis

Farnesol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . Major products formed from these reactions include sesquiterpenoids and other derivatives. For example, oxidation of this compound can lead to the formation of farnesal, while reduction can produce farnesane .

Scientific Research Applications

Farnesol (C15H26O) is a naturally occurring sesquiterpene alcohol found in essential oils, various fruits, herbs, and plant-derived foods . It is commonly used in the cosmetics and perfumery industries to enhance floral scents and as an antibacterial compound . Recent studies and patent research highlight this compound's potential pharmacological applications, including antioxidant, anti-inflammatory, antimicrobial, and antitumor activities .

Scientific Research Applications

Pharmacological Potential
this compound has demonstrated a range of pharmacological activities that make it a potential agent in preventing and treating various diseases . Research has explored its effects on the dermis, central nervous and cardiovascular systems, microorganisms, and cancers .

Antimicrobial Effects
this compound exhibits antimicrobial properties, which contribute to its use as a deodorant in cosmetic products . It can inhibit biofilm formation in bacteria such as Staphylococcus aureus by compromising cell membrane integrity . Studies indicate that this compound can inhibit oxidation-reduction reactions in bacterial suspensions, affecting their metabolic activity .

Antitumor and Chemopreventive Properties
Research suggests that this compound functions as a chemopreventive and antitumor agent . It promotes DNA fragmentation in tumor cells and reduces the activity of cholesterol phosphotransferase, inhibiting phosphatidylcholine biosynthesis . this compound has shown selective toxicity against malignant cells, increasing its potential application in cancer chemotherapy .

Anti-inflammatory and Antioxidant Actions
The anti-inflammatory effects of this compound may be attributed to its ability to prevent and treat diseases associated with neovascularization . Its antioxidant properties also contribute to its use in treating dermal diseases .

Applications in Neurodegenerative Diseases
this compound has been identified as a potential treatment for Parkinson's disease . It can block the detrimental effects of PARIS (Parkin Interacting Substrate) build-up in cells, which is associated with neurodegeneration in Parkinson's disease . Studies on mice have shown that a diet high in this compound can reduce the negative effects of PARIS and protect dopamine-producing brain cells, improving strength and coordination .

Dermatological Applications
this compound is used in aesthetics as a preventive or therapeutic agent for skin irregularities . It can help smooth wrinkles, normalize sebum secretion, and increase the skin's elasticity and moisture-binding capability . Its soothing properties make it suitable for use in cosmetic products, particularly for sensitive skin .

Challenges and Considerations

Bioavailability
this compound's insolubility in water presents a challenge for its application in bacterial biofilm treatments, as it compromises bioavailability . Encapsulation or loading in polymeric materials may improve its interaction with microbial biofilms .

Potential Sensitization
Although controversial, this compound is subject to restrictions in perfumery due to the potential for sensitization in some individuals .

Isomer Investigation
A limitation in current research is the lack of information on the specific this compound isomers being investigated, which is important for developing future pharmaceutical products .

Case Studies

Parkinson's Disease Treatment
A study led by Professor Ted Dawson at Johns Hopkins Medicine identified this compound as a potential treatment for Parkinson's disease . By screening over 230,000 drug-like compounds, researchers found that this compound blocks cell death caused by PARIS accumulation. Mice fed a diet high in this compound experienced reduced PARIS effects and protection of dopamine-producing brain cells .

Antimicrobial Applications
this compound has been shown to inhibit biofilm formation in Staphylococcus aureus . Microscopic evaluation using confocal scanning laser microscopy (CSLM) confirmed that this compound disrupts biofilm formation. Ethidium bromide uptake testing indicated that this compound's antimicrobial activity is due to its disruptive effect on bacterial cell membrane integrity .

Data Table

ApplicationDescription
Parkinson's Disease Blocks PARIS protein build-up, protecting dopamine-producing brain cells .
Antimicrobial Inhibits biofilm formation and compromises cell membrane integrity in bacteria like Staphylococcus aureus .
Cancer Chemotherapy Exhibits selective toxicity against malignant cells, promoting DNA fragmentation and reducing cholesterol phosphotransferase activity .
Dermatological Applications Smoothes wrinkles, normalizes sebum secretion, increases skin elasticity and moisture-binding, and soothes sensitive skin .
Cosmetics and Perfumery Enhances sweet, floral scents in perfumes and acts as an antibacterial agent in cosmetics .

Comparison with Similar Compounds

Nerolidol

Nerolidol (3,7,11-trimethyl-1,6,10-dodecatrien-3-ol), a sesquiterpene alcohol, shares structural similarity with Farnesol but differs in hydroxyl group position. While both exhibit anxiolytic effects in murine models, this compound (100 mg/kg) significantly increases time spent in open arms during elevated plus maze tests, outperforming nerolidol in potency . Nerolidol also shows weaker antiparasitic activity against Leishmania compared to this compound’s IC50 of ~50 μM .

Property This compound Nerolidol
Antiparasitic IC50 50 μM (L. major) >100 μM
Anxiolytic Dose 100 mg/kg (mice) 200 mg/kg (mice)
Log Po/w 4.32 4.76

Juvenile Hormone III (JH III)

JH III, a methyl ester derivative of this compound, regulates insect development. In Drosophila melanogaster, JH III and its bisepoxide form show 10-fold higher juvenoid activity than this compound in delaying pupariation . However, this compound is a precursor in JH biosynthesis, highlighting its evolutionary conservation .

Geraniol

Geraniol (monoterpene alcohol) shares antimicrobial properties with this compound but is less effective against biofilms. This compound reduces S. mutans biofilm biomass by 70% at 200 μM, whereas geraniol requires 500 μM for similar effects .

Farnesyl Amine (Compound 2)

Derivatization of this compound’s hydroxyl group to an amine enhances antibacterial activity. Against methicillin-resistant S. aureus (MRSA), Farnesyl amine exhibits MICs of 256–512 μg/mL, a 4–8-fold improvement over parental this compound (MIC = 2048 μg/mL) .

Thiophosphate Derivatives (Compound 6)

Thiophosphate-functionalized this compound derivatives potentiate β-lactam antibiotics. In combination with oxacillin, Compound 6 reduces MICs by >128-fold against MRSA strains, outperforming this compound (>32-fold reduction) .

Compound MIC (MRSA) β-Lactam Potentiation
This compound 2048 μg/mL 4–12-fold
Farnesyl Amine 256–512 μg/mL 12–32-fold
Thiophosphate 512 μg/mL >128-fold

Comparison with Standard Drugs

Fluconazole

This compound binds more stably to Leishmania CYP51 than fluconazole, with a lower binding energy (-69.8 kcal/mol vs. -46 kcal/mol). This correlates with this compound’s superior hydrogen bonding to Tyr115 and Ile423 residues .

Paromomycin

This compound demonstrates 2-fold greater anti-leishmanial potency than Paromomycin (IC50 = 50 μM vs. 98 μM) in vitro, with lower cytotoxicity .

Drug IC50 (L. major) Cytotoxicity
This compound 50 μM Low
Paromomycin 98 μM Moderate

Vancomycin

While vancomycin kills planktonic S.

Mechanistic Insights and Synergism

This compound disrupts membrane integrity, enhancing permeability to antibiotics like gentamicin . It also downregulates biofilm-associated genes (icaA, als3) in S. epidermidis and C. albicans .

Biological Activity

Farnesol is a naturally occurring acyclic sesquiterpene alcohol that plays a significant role in various biological processes. It is synthesized through the mevalonate pathway and is recognized for its diverse pharmacological properties, particularly in antimicrobial, anti-inflammatory, and anticancer activities. This article provides a comprehensive overview of the biological activity of this compound, supported by recent research findings, case studies, and data tables.

1. Antimicrobial Properties

This compound exhibits notable antimicrobial effects against various pathogens, including bacteria and fungi. Its mechanism of action primarily involves disrupting biofilm formation and enhancing the efficacy of conventional antibiotics.

1.1 Inhibition of Biofilm Formation

This compound has been shown to inhibit biofilm formation in Staphylococcus aureus and Pseudomonas aeruginosa. Research indicates that this compound not only prevents the initial stages of biofilm development but also facilitates the detachment of established biofilms.

  • Table 1: Effects of this compound on Biofilm Formation
PathogenConcentration (μM)Biofilm Formation Inhibition (%)
S. aureus10090
S. aureus200100
P. aeruginosa10085

Studies reveal that at concentrations above 100 μM, this compound completely inhibits biofilm formation and disrupts existing biofilms by compromising cell membrane integrity, as evidenced by ethidium bromide uptake assays .

1.2 Efficacy Against Drug-Resistant Strains

This compound has demonstrated effectiveness against drug-resistant strains of bacteria. For instance, it significantly reduces viable counts of S. aureus persister cells in a dose-dependent manner, achieving up to a 2000-fold reduction in colony-forming units (CFU) at higher concentrations . This characteristic positions this compound as a promising candidate for addressing antibiotic resistance.

2. Anti-Inflammatory Effects

This compound's anti-inflammatory properties have been explored in various contexts, including skin conditions such as acne vulgaris. In vitro studies show that this compound reduces inflammatory markers such as interleukin (IL)-1β and tumor necrosis factor (TNF)-α in keratinocytes exposed to inflammatory stimuli.

  • Table 2: Anti-Inflammatory Effects of this compound on Skin Cells
TreatmentIL-1β Reduction (%)TNF-α Reduction (%)
Control--
This compound (0.4 mM)5045
This compound (0.8 mM)7065

These findings suggest that this compound can be an effective therapeutic agent for inflammatory skin conditions, promoting tissue repair while minimizing cellular damage .

3. Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. It exhibits cytotoxic effects against various cancer cell lines, inducing apoptosis through mechanisms that may involve the modulation of signaling pathways related to cell proliferation and survival.

This compound has been reported to affect multiple cellular processes:

  • Induction of apoptosis in cancer cells.
  • Inhibition of cell cycle progression.
  • Modulation of drug efflux mechanisms.

4.1 Treatment of Cutaneous Leishmaniasis

In a recent study involving BALB/c mice, this compound was evaluated for its efficacy against cutaneous leishmaniasis. Results showed significant reductions in lesion sizes compared to control groups treated with standard drugs like paromomycin . This highlights this compound's potential as an alternative treatment option for parasitic infections.

4.2 Acne Vulgaris Management

Another study investigated the use of this compound in treating acne vulgaris induced by Cutibacterium acnes. The results demonstrated that this compound effectively reduced inflammation and promoted skin healing, outperforming some conventional treatments .

Q & A

Q. What experimental approaches are used to determine farnesol-induced apoptosis in Candida albicans?

To study this compound-induced apoptosis, researchers employ proteomic analysis to identify global protein expression changes (e.g., downregulation of glycolysis and mitochondrial electron transport proteins, upregulation of stress-response proteins) . Fluorescent microscopy and TUNEL assays confirm hallmarks of apoptosis, such as reactive oxygen species (ROS) accumulation, mitochondrial degradation, and DNA fragmentation . Gene expression analysis (e.g., qRT-PCR) validates upregulation of caspase MCA1 and antioxidant genes, linking caspase activation to apoptotic pathways .

Q. How does this compound inhibit Candida albicans yeast-to-hyphal transition?

this compound disrupts hyphal morphogenesis by downregulating hypha-specific genes (e.g., SAP2, SAP4-6) and altering cell wall composition . Transcriptomic profiling (RNA-Seq) reveals suppression of MAP kinase pathways and upregulation of stress-response genes . Experimental designs often combine morphological assays (microscopy) with gene knockout strains (e.g., eed1Δ/Δ) to identify this compound-responsive pathways .

Q. What methodologies confirm this compound’s role in keratinocyte differentiation?

Studies use promoter-reporter assays (e.g., involucrin and transglutaminase promoters) to show this compound enhances PPARα-mediated transcription . Knockout models (e.g., PPARα−/− mice) demonstrate loss of differentiation markers (e.g., profilaggrin, loricrin) upon this compound treatment, confirming PPARα dependency . Cell proliferation assays (e.g., BrdU uptake) confirm growth arrest in human keratinocytes .

Advanced Research Questions

Q. How do researchers reconcile contradictory findings on this compound’s role in Candida albicans virulence?

Contradictions arise from endogenous vs. exogenous this compound effects. Knockout models (e.g., DPP3 mutants with reduced this compound production) show attenuated virulence in murine systemic candidiasis, while exogenous this compound administration (intraperitoneal/oral) enhances mortality by increasing fungal load in kidneys . Experimental controls (e.g., Tween 80 vehicle) isolate this compound-specific effects . Transcriptomic data (e.g., RNA-Seq) further differentiate host-pathogen interactions under varying this compound conditions .

Q. What strategies optimize this compound’s synergy with antifungals or antibiotics?

Broth microdilution assays quantify synergy between this compound and gentamicin against Staphylococcus aureus biofilms, showing 2-log reduction in bacterial load . Static biofilm models validate combinatorial efficacy via plate counts and viability staining . For antifungals, in silico docking (e.g., Lanosterol 14-demethylase inhibition) identifies mechanistic synergy with azoles, validated via IC50/IC90 comparisons (e.g., this compound IC50 = 167.6 µM vs. paromomycin = 332.0 µM) .

Q. How do chemogenomic screens elucidate this compound toxicity mechanisms in yeast?

Homozygous yeast deletion libraries identify 48 genes modulating this compound sensitivity, implicating mitochondrial electron transport chain (ETC) ROS generation . Mitochondrial DNA-depletion assays (ρ⁰ strains) confirm ETC-independent resistance . Localization studies (e.g., Pkc1 pathway proteins relocating to mitochondria under this compound stress) link signaling pathways to ROS management .

Methodological Challenges & Data Analysis

Q. How to address this compound’s concentration-dependent dual roles (apoptosis vs. survival)?

Dose-response curves in C. albicans and mammalian cells differentiate cytotoxic (≥100 µM) vs. pro-survival (≤50 µM) thresholds . ROS scavenger assays (e.g., N-acetylcysteine) confirm oxidative stress as a key apoptotic trigger . Metabolomic profiling tracks this compound-glucuronide formation (via LC-MS) to explain detoxification in human tissues .

Q. What proteomic techniques identify this compound’s impact on Candida metabolism?

Isobaric tagging (iTRAQ) quantifies 297 differentially expressed proteins in this compound-exposed C. albicans, highlighting downregulated glycolysis (e.g., triosephosphate isomerase) and upregulated oxidative phosphorylation . KEGG pathway analysis clusters altered proteins into central carbon metabolism and sterol biosynthesis pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.